molecular formula C15H14N2O3 B14566108 N,2-Dimethyl-N-(4-nitrophenyl)benzamide CAS No. 61494-33-5

N,2-Dimethyl-N-(4-nitrophenyl)benzamide

Cat. No.: B14566108
CAS No.: 61494-33-5
M. Wt: 270.28 g/mol
InChI Key: QEVFVPWJGUYDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethyl-N-(4-nitrophenyl)benzamide is a substituted benzamide derivative characterized by a benzamide core with a 4-nitrophenyl group attached to the nitrogen atom and a methyl group at the ortho position (C2) of the benzamide ring. These compounds are typically synthesized via nucleophilic acyl substitution or condensation reactions involving benzoyl chloride derivatives and substituted anilines . Substituents on the benzamide ring or the N-aryl group significantly influence physical properties, reactivity, and biological activity.

Properties

CAS No.

61494-33-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N,2-dimethyl-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O3/c1-11-5-3-4-6-14(11)15(18)16(2)12-7-9-13(10-8-12)17(19)20/h3-10H,1-2H3

InChI Key

QEVFVPWJGUYDLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with 2-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,2-Dimethyl-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Physical Properties

Key physical properties (melting points, molecular weights, and substituent effects) of N-(4-nitrophenyl)benzamide derivatives are summarized below:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Structural Features Reference
N-(4-Nitrophenyl)benzamide None 198–199 242.23 Unsubstituted benzamide core
4-(Tetradecyloxy)-N-(4-nitrophenyl)benzamide 4-Tetradecyloxy on benzamide 131.7–133.6 496.66 Long alkyl chain enhances lipophilicity
4-(Cl)-N-(4-nitrophenyl)benzamide 4-Chloro on benzamide 168.7–170.8 276.69 Electron-withdrawing Cl affects reactivity
2-Nitro-N-(4-nitrophenyl)benzamide 2-Nitro on benzamide Not reported 287.23 Ortho-nitro group induces steric strain
Target Compound 2-CH₃ on benzamide, N-CH₃ Not reported 270.29 (calculated) Methyl groups alter steric/electronic profile

Insights :

  • The unsubstituted N-(4-nitrophenyl)benzamide has a high melting point (198–199°C) due to strong intermolecular hydrogen bonding .
  • Bulky substituents (e.g., tetradecyloxy) lower melting points by disrupting crystal packing .
  • Electron-withdrawing groups (e.g., Cl, NO₂) increase polarity and may enhance biological activity .

Example :

  • 4-Bromo-N-(2-nitrophenyl)benzamide was synthesized from 4-bromobenzoyl chloride and 2-nitroaniline in acetonitrile (71% yield) .
  • Methyl-substituted analogs (e.g., N,N-dimethyl derivatives) may require alkylation steps or modified precursors.

Key Observations :

  • Sulfamoyl and nitro groups enhance enzyme inhibitory activity (e.g., antidiabetic effects) .

Crystallographic and Structural Analysis

Crystal structures of related compounds reveal critical insights:

  • 2-Nitro-N-(4-nitrophenyl)benzamide: Orthorhombic space group P2₁2₁2₁ with dihedral angles of 82.32° between aromatic rings. Intramolecular C–H···O bonds stabilize a non-planar conformation .
  • 4-Bromo-N-(2-nitrophenyl)benzamide : Two molecules per asymmetric unit; intermolecular N–H···O bonds form a 3D network .

Impact of Methyl Groups :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.